Ccris 5417
Description
CCRIS 5417 is a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a database maintained by the National Cancer Institute (NCI). CCRIS aggregates experimental data from animal studies (e.g., rats, mice) to evaluate carcinogenicity, mutagenicity, tumor promotion, and inhibition properties of over 8,000 chemicals . Key parameters typically documented for CCRIS entries include:
- Test species and strain (e.g., Sprague-Dawley rats, B6C3F1 mice).
- Administration route (oral, dermal, inhalation).
- Dosage and exposure duration.
- Carcinogenic potency (e.g., TD₅₀: dose causing tumors in 50% of test subjects).
- Mutagenicity results (Ames test, chromosomal aberrations).
Properties
CAS No. |
84416-39-7 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-10-6-5-9-7-8-3-1-2-4-11(8)18-13(9)12(10)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
InChI Key |
UMLPYSLGSGYKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C5C(O5)C(C4O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 5417 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, or sulfonation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ccris 5417 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ccris 5417 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ccris 5417 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as its role in inhibiting or promoting certain cellular functions.
Comparison with Similar Compounds
Table 1: Comparative Toxicological Data
| Parameter | This compound | Compound A (CCRIS 2203) | Compound B (IARC Group 1) | Compound C (RTECS 4589) |
|---|---|---|---|---|
| Carcinogenic Potency | TD₅₀: 25 mg/kg/day (rat) | TD₅₀: 12 mg/kg/day (mouse) | TD₅₀: 5 mg/kg/day (rat) | LD₅₀: 50 mg/kg (rat) |
| Mutagenicity | Ames test: Positive | Ames test: Negative | Ames test: Positive | Chromosomal aberrations: Positive |
| Species/Strain | Sprague-Dawley rats | B6C3F1 mice | Wistar rats | SD rats |
| Administration Route | Oral | Inhalation | Dermal | Intraperitoneal |
| Structural Alerts | Aromatic amine | Halogenated hydrocarbon | Polycyclic aromatic hydrocarbon | Nitroso compound |
| Database Classification | CCRIS (Suspect carcinogen) | CCRIS (Confirmed carcinogen) | IARC Group 1 (Carcinogenic to humans) | RTECS (Acute toxicity) |
Key Findings:
Carcinogenic Potency: this compound exhibits moderate carcinogenic potency (TD₅₀: 25 mg/kg/day) compared to Compound A (TD₅₀: 12 mg/kg/day) and Compound B (TD₅₀: 5 mg/kg/day). This suggests that structural features like aromatic amine groups (Table 1) may contribute to lower potency than polycyclic aromatic hydrocarbons (Compound B) .
In contrast, Compound A’s negative result highlights the role of halogenation in altering mutagenic pathways .
Species-Specific Responses: Discrepancies in carcinogenic outcomes across species (e.g., rats vs. mice) underscore the importance of cross-species validation in risk assessment .
Database Divergences: While CCRIS focuses on carcinogenicity and mutagenicity, RTECS emphasizes acute toxicity (e.g., LD₅₀), limiting direct comparisons. IARC’s human-centric classifications (Group 1) provide complementary insights but rely on epidemiological data .
Q & A
Q. How should researchers structure the "Discussion" section when reporting null findings for this compound?
- Methodological Answer : Frame null results within broader theoretical contexts (e.g., compensatory pathways). Differentiate between true negatives and methodological limitations (e.g., assay sensitivity). Propose follow-up studies to refine hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
